7.1 Plasma Etching of SiO2: HFE-347mmy shows promise as a replacement for PFCs in plasma etching of SiO2. [, ] Experiments using HFE-347mmy/Ar plasmas have demonstrated its feasibility for SiO2 etching, particularly for creating contact holes in semiconductor manufacturing. []
7.2 Plasma Etching of SiC: Although limited information is available in the provided papers, HFE-347mmy has been explored as a low GWP alternative for plasma etching of SiC, a material used in power electronics. []
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